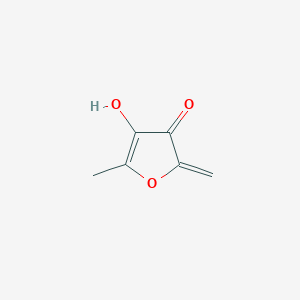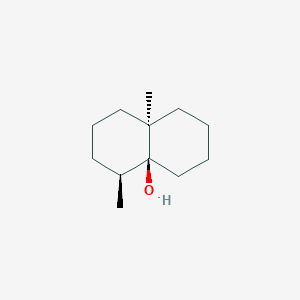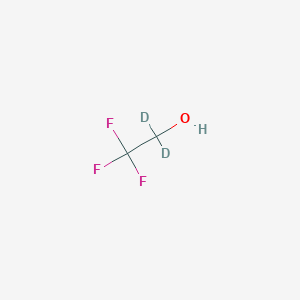![molecular formula C8H12O3 B144352 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene CAS No. 127445-91-4](/img/structure/B144352.png)
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, also known as MTAD, is a heterocyclic compound that has been widely used in organic chemistry as a reagent for oxidations and reductions. MTAD is a highly reactive and versatile molecule that can be used in a variety of chemical reactions.
Mécanisme D'action
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene acts as a powerful oxidizing agent, and it can react with a wide variety of functional groups, including alcohols, aldehydes, and ketones. The mechanism of action of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene involves the formation of a cyclic intermediate, which is highly reactive and can undergo a number of different reactions depending on the substrate.
Effets Biochimiques Et Physiologiques
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has not been extensively studied for its biochemical or physiological effects, as it is primarily used as a reagent in chemical reactions. However, it has been shown to be toxic to some organisms, and caution should be exercised when handling 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene.
Avantages Et Limitations Des Expériences En Laboratoire
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene is a highly reactive and versatile reagent that can be used in a wide variety of chemical reactions. It is relatively easy to synthesize and is readily available from commercial sources. However, 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene is also highly toxic and should be handled with care. In addition, it can be difficult to control the reaction conditions when using 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which can lead to unwanted side reactions.
Orientations Futures
There are a number of future directions for research on 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene. One area of interest is the development of new synthetic methods for 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which could lead to the synthesis of new compounds and materials. Another area of interest is the study of the biochemical and physiological effects of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which could lead to the development of new drugs or therapies. Finally, the use of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene in catalysis and other chemical reactions is an area of ongoing research, and new applications for this versatile reagent are likely to be discovered in the future.
Méthodes De Synthèse
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene can be synthesized by reacting 1,3-dioxolane with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization reaction, which forms the spirocyclic core of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene. The resulting product is a white crystalline solid that is highly soluble in organic solvents.
Applications De Recherche Scientifique
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has been used as a reagent in a wide variety of chemical reactions, including oxidations, reductions, and cyclizations. It has been used in the synthesis of a number of natural products and pharmaceuticals. 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has also been used in the preparation of chiral compounds, as it can be used to oxidize or reduce chiral alcohols or ketones.
Propriétés
Numéro CAS |
127445-91-4 |
|---|---|
Nom du produit |
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
9-methyl-1,4,6-trioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C8H12O3/c1-7-2-3-9-8(6-7)10-4-5-11-8/h2-3,7H,4-6H2,1H3 |
Clé InChI |
WHFKWPYYZWMEJT-UHFFFAOYSA-N |
SMILES |
CC1CC2(OCCO2)OC=C1 |
SMILES canonique |
CC1CC2(OCCO2)OC=C1 |
Synonymes |
1,4,6-Trioxaspiro[4.5]dec-7-ene, 9-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



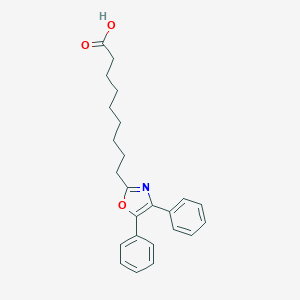
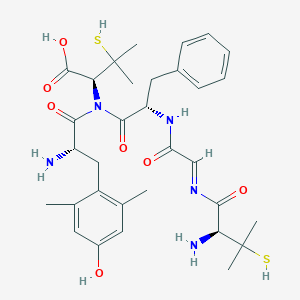
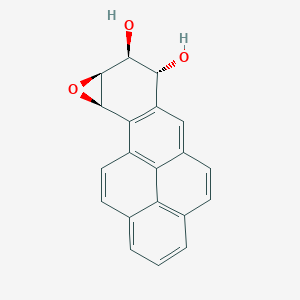
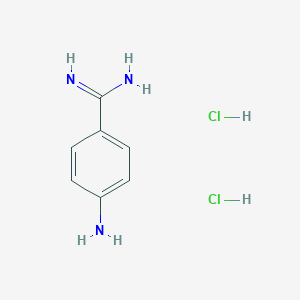
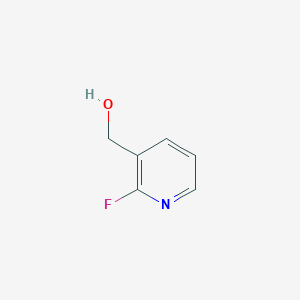
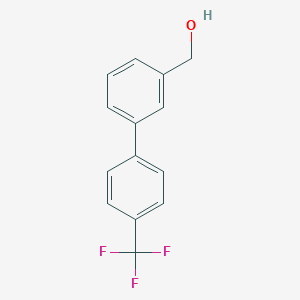
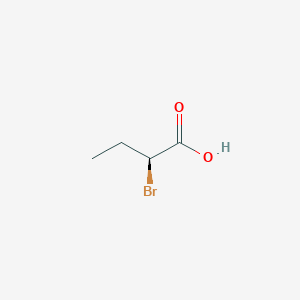
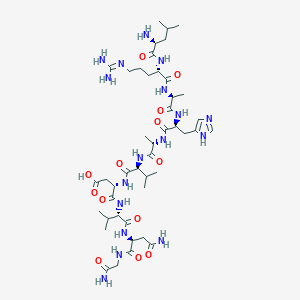
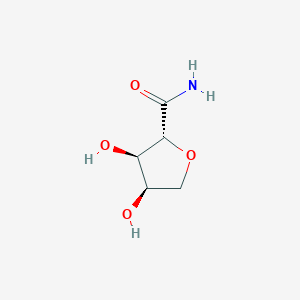
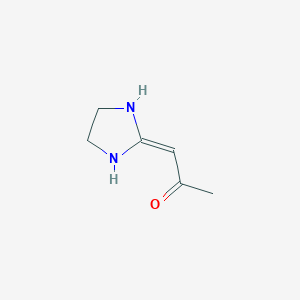
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
